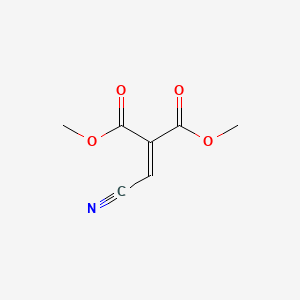
Propanedioic acid, (cyanomethylene)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, (cyanomethylene)-, dimethyl ester is a chemical compound with the molecular formula C6H7NO4. It is also known by other names such as malonic acid, (cyanomethylene)-, dimethyl ester. This compound is of interest due to its unique chemical structure and reactivity, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, (cyanomethylene)-, dimethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of malonic acid with cyanomethylene chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (cyanomethylene)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The cyanomethylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Propanedioic acid, (cyanomethylene)-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of propanedioic acid, (cyanomethylene)-, dimethyl ester involves its reactivity with various chemical reagents. The cyanomethylene group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
Malonic acid, dimethyl ester: Similar in structure but lacks the cyanomethylene group.
Propanedioic acid, dimethyl ester: Another related compound without the cyanomethylene group.
Uniqueness
Propanedioic acid, (cyanomethylene)-, dimethyl ester is unique due to the presence of the cyanomethylene group, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes.
Properties
CAS No. |
62693-70-3 |
|---|---|
Molecular Formula |
C7H7NO4 |
Molecular Weight |
169.13 g/mol |
IUPAC Name |
dimethyl 2-(cyanomethylidene)propanedioate |
InChI |
InChI=1S/C7H7NO4/c1-11-6(9)5(3-4-8)7(10)12-2/h3H,1-2H3 |
InChI Key |
RZGODCPGVINVQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















